Cas no 60079-12-1 (Z-(MeO)-Asp-OtBu)
Z-(MeO)-Asp-OtBu Chemical and Physical Properties
Names and Identifiers
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- β-Methyl α-tert-butyl (2S)-N-(benzyloxycarbonyl)aspartate
- 1-tert-Butyl methyl (S)-N-benzyloxycarbonylaspartate;α-tert-butyl β-methyl N-Cbz-aspartate;α-tert-Butyl β-methyl N-carbobenzoxy-L-aspartate;1-tert-butyl 4-methyl N-[(benzyloxy)carbonyl]-L-aspartate;α-t-butyl β-methyl N-Z-(S)-aspartate;
- Z-(MeO)-Asp-OtBu
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- Inchi: 1S/C17H23NO6/c1-17(2,3)24-15(20)13(10-14(19)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)
- InChI Key: RJPJDIHTCANHNF-UHFFFAOYSA-N
- SMILES: O(C(C(CC(=O)OC)NC(=O)OCC1C=CC=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 337.15300
Experimental Properties
- PSA: 90.93000
- LogP: 2.57710
Z-(MeO)-Asp-OtBu Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M335045-10mg |
Z-(MeO)-Asp-OtBu |
60079-12-1 | 10mg |
$92.00 | 2023-05-17 | ||
| TRC | M335045-25mg |
Z-(MeO)-Asp-OtBu |
60079-12-1 | 25mg |
$184.00 | 2023-05-17 | ||
| TRC | M335045-50mg |
Z-(MeO)-Asp-OtBu |
60079-12-1 | 50mg |
$282.00 | 2023-05-17 | ||
| TRC | M335045-100mg |
Z-(MeO)-Asp-OtBu |
60079-12-1 | 100mg |
$391.00 | 2023-05-17 | ||
| A2B Chem LLC | AI66009-10mg |
Z-(MeO)-Asp-OtBu |
60079-12-1 | 10mg |
$500.00 | 2024-04-19 | ||
| A2B Chem LLC | AI66009-25mg |
Z-(MeO)-Asp-OtBu |
60079-12-1 | 25mg |
$691.00 | 2024-04-19 |
Z-(MeO)-Asp-OtBu Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on Z-(MeO)-Asp-OtBu
Z-(MeO)-Asp-OtBu: A Comprehensive Overview
Z-(MeO)-Asp-OtBu, also known by its CAS number 60079-12-1, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound is a derivative of aspartic acid, a naturally occurring amino acid, and has been extensively studied for its unique properties and potential applications in various scientific domains. The structure of Z-(MeO)-Asp-OtBu incorporates a methyl ester group (MeO) and a tert-butyl ester group (OtBu), which contribute to its stability and reactivity. These functional groups make it a versatile molecule for use in peptide synthesis, drug discovery, and other chemical processes.
Recent studies have highlighted the importance of Z-(MeO)-Asp-OtBu in the development of bioactive compounds. Researchers have explored its role in the synthesis of peptide libraries, where its stability under various reaction conditions has proven advantageous. The compound's ability to form stable amide bonds has made it a valuable precursor in the construction of complex peptide structures. Additionally, its tert-butyl ester group facilitates selective deprotection steps during solid-phase synthesis, enhancing the efficiency of peptide assembly.
The methyl ester group in Z-(MeO)-Asp-OtBu plays a critical role in modulating the compound's solubility and bioavailability. This feature is particularly relevant in pharmacological studies, where the balance between solubility and stability is crucial for drug delivery systems. Recent advancements in medicinal chemistry have leveraged Z-(MeO)-Asp-OtBu to design molecules with improved pharmacokinetic profiles, thereby enhancing their therapeutic potential.
Moreover, Z-(MeO)-Asp-OtBu has been utilized as a building block in the synthesis of enzyme inhibitors and receptor agonists. Its structural versatility allows for the incorporation of diverse functional groups, enabling the creation of compounds with tailored biological activities. For instance, studies have demonstrated its effectiveness in inhibiting key enzymes involved in metabolic pathways, offering new avenues for the treatment of metabolic disorders.
In terms of synthesis, Z-(MeO)-Asp-OtBu is typically prepared through multi-step reactions involving aspartic acid derivatives. The introduction of the methyl and tert-butyl ester groups is achieved via esterification reactions under controlled conditions. These methods ensure high yields and purity, making Z-(MeO)-Asp-OtBu accessible for large-scale applications.
Looking ahead, the continued exploration of Z-(MeO)-Asp-OtBu's properties is expected to yield further insights into its potential uses. Its role as a key intermediate in peptide synthesis and drug discovery positions it as an essential compound in modern chemical research. As new methodologies emerge, Z-(MeO)-Asp-OtBu will undoubtedly remain at the forefront of innovative developments in organic chemistry and biochemistry.
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